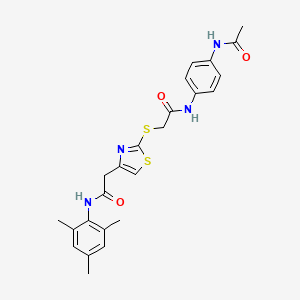![molecular formula C21H23N5O4 B2772666 ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887468-28-2](/img/structure/B2772666.png)
ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is an intricate organic compound with a unique structure comprising an imidazo[2,1-f]purin core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate generally involves a multi-step process:
Formation of the imidazo[2,1-f]purin core: : This step often begins with a purine derivative, which undergoes a series of reactions, including alkylation, acylation, and cyclization, to form the imidazo[2,1-f]purin scaffold.
Substitution reactions: : The core structure is then modified through substitution reactions to introduce the phenethyl and dimethyl groups.
Esterification: : The final step involves the esterification of the intermediate with ethyl acetate to yield the target compound.
Industrial Production Methods: For industrial production, optimizing reaction conditions such as temperature, solvent, and catalysts is crucial to achieve high yield and purity. Large-scale synthesis might employ continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo several types of chemical reactions, including:
Oxidation: : This compound can be oxidized to introduce hydroxyl groups or form ketones, often using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reduction reactions can be employed to hydrogenate double bonds or reduce ketone groups to alcohols, using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophilic substitution reactions can be performed to replace specific groups with nucleophiles, using reagents such as sodium hydride (NaH) or Grignard reagents (RMgX).
Oxidation: : KMnO₄, CrO₃, H₂O₂
Reduction: : NaBH₄, LiAlH₄, H₂/Pd-C
Substitution: : NaH, RMgX, alkyl halides
Major Products Formed: Depending on the reaction type and conditions, the major products can vary, including alcohols, ketones, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is used as a building block for synthesizing more complex molecules, serving as a precursor in organic synthesis.
Biology: This compound's structural features make it a subject of interest in the study of biochemical pathways and enzyme interactions. Researchers utilize it to investigate the role of modified purines in biological systems.
Medicine: this compound is being explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities, due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound finds applications in the development of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Enzyme inhibition: : It can inhibit specific enzymes by binding to their active sites, preventing substrate interaction.
Receptor interaction: : It may bind to cellular receptors, modulating signal transduction pathways.
DNA interaction: : The compound can intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds:
Ethyl 2-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H)-yl)acetate: : Lacks the phenethyl group, altering its chemical behavior and biological activity.
Ethyl 2-(1,7-dimethyl-2,4-dioxo-6-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H)-yl)acetate: : Substitutes a different aromatic group, leading to variations in its reactivity and applications.
Uniqueness: The presence of both phenethyl and dimethyl groups in ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate imparts unique properties, including enhanced binding affinity to certain biological targets and distinct reactivity patterns, setting it apart from its analogs.
Hope this helps!
Properties
IUPAC Name |
ethyl 2-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-4-30-16(27)13-26-19(28)17-18(23(3)21(26)29)22-20-24(14(2)12-25(17)20)11-10-15-8-6-5-7-9-15/h5-9,12H,4,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEBRCYQACLLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3CCC4=CC=CC=C4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]methylidene]propanedinitrile](/img/structure/B2772587.png)


![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2772590.png)

![N-benzyl-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2772592.png)


![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide](/img/structure/B2772599.png)




